N-(6-Acetyl-4-iodopyridin-2-YL)acetamide, with the IUPAC name 2,6-diacetylamino-4-iodopyridine, is a chemical compound characterized by its unique structure that includes an iodinated pyridine moiety and acetyl groups. It has a CAS number of 662164-80-9 and a molecular formula of C₉H₁₀I₃N₃O₂, resulting in a molecular weight of approximately 319.102 g/mol. This compound belongs to various classifications, including aromatic heterocycles and amides, making it relevant in medicinal chemistry and other scientific applications.
The synthesis of N-(6-Acetyl-4-iodopyridin-2-YL)acetamide can be approached through several methods. One common method involves the direct acetylation of 6-iodo-2-pyridinecarboxylic acid using acetic anhydride or acetyl chloride. This process typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the reaction efficiently.
The molecular structure of N-(6-Acetyl-4-iodopyridin-2-YL)acetamide can be represented using its SMILES notation: CC(=O)Nc1cc(I)cc(NC(C)=O)n1
. The structure features:
N-(6-Acetyl-4-iodopyridin-2-YL)acetamide can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for synthesizing more complex molecules and exploring structure-activity relationships in drug development. For instance, the substitution of iodine can lead to derivatives with varying biological activities.
The mechanism of action for N-(6-Acetyl-4-iodopyridin-2-YL)acetamide is primarily linked to its interactions with biological targets, particularly in medicinal chemistry contexts. Compounds similar to this have shown potential pharmacological effects, including:
Data regarding its exact mechanism remains an area of active research, focusing on understanding how structural features impact biological activity.
Relevant analyses include spectral data (NMR, IR) that confirm the presence of functional groups and structural integrity.
N-(6-Acetyl-4-iodopyridin-2-YL)acetamide has several applications in scientific research and industry:
This compound exemplifies the importance of structural diversity in developing new therapeutic agents and understanding their mechanisms within biological systems.
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: